molecular formula C13H16N2O3S B2366266 N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide CAS No. 1049519-22-3

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide

Cat. No.: B2366266
CAS No.: 1049519-22-3
M. Wt: 280.34
InChI Key: XYPLKQJOLPLZGC-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development . This compound features a cyclopropanecarbonyl group attached to the indole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide typically involves the reaction of indole derivatives with cyclopropanecarbonyl chloride and methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimizing these conditions for higher yields and purity.

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.

    Indole-3-carbinol: Known for its anticancer properties.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPLKQJOLPLZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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